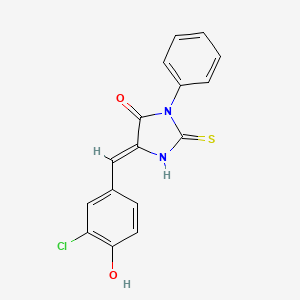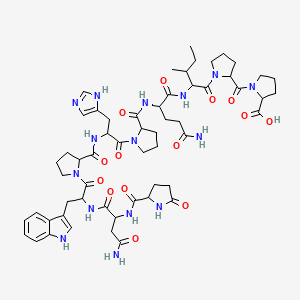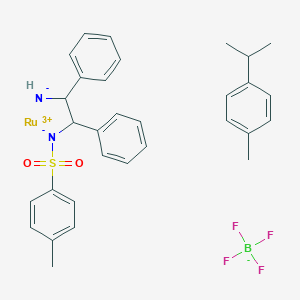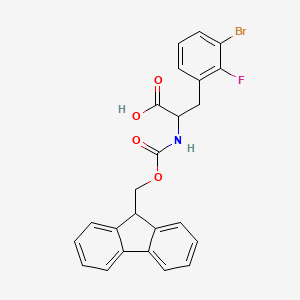![molecular formula C10H12Cl2F3N3 B12306422 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B12306422.png)
2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride is a chemical compound known for its significant biological activity, particularly as a potent inhibitor of fibroblast growth factor receptors (FGFRs). This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, especially in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reagent concentrations to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt abnormal signaling pathways that contribute to cancer progression. The molecular targets include FGFR1, FGFR2, and FGFR3, with the compound showing potent inhibitory activity against these receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A precursor in the synthesis of the target compound.
2-(trifluoromethyl)pyridin-4-amine: Another fluorinated pyridine derivative with similar biological activity.
Uniqueness
2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride is unique due to its specific structure, which confers potent inhibitory activity against FGFRs. This makes it a valuable compound for research and potential therapeutic applications, particularly in targeting cancer cells with abnormal FGFR signaling .
Eigenschaften
Molekularformel |
C10H12Cl2F3N3 |
|---|---|
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H10F3N3.2ClH/c11-10(12,13)7-3-8-6(1-2-14)4-15-9(8)16-5-7;;/h3-5H,1-2,14H2,(H,15,16);2*1H |
InChI-Schlüssel |
VPIDKJLDSCFMHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=CN2)CCN)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B12306339.png)


![3-[[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12306375.png)
![2-[4-(Dimethylamino)phenoxy]propanoic acid](/img/structure/B12306379.png)
![4-Fluoro-3-(4-{2-methoxy-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperazine-1-carbonyl)benzoic acid](/img/structure/B12306381.png)
![4-oxo-3H-pyrido[2,3-c]pyridazine-3-carboxylic acid](/img/structure/B12306387.png)




![rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B12306411.png)
![rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis](/img/structure/B12306415.png)
![8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12306416.png)
